molecular formula C8H11IN2O2 B2486756 tert-butyl 2-iodo-1H-imidazole-1-carboxylate CAS No. 181220-75-7

tert-butyl 2-iodo-1H-imidazole-1-carboxylate

Cat. No.: B2486756
CAS No.: 181220-75-7
M. Wt: 294.092
InChI Key: YVAZEIJXEFSHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-iodo-1H-imidazole-1-carboxylate is a halogenated imidazole derivative characterized by a tert-butyl carbamate group at the 1-position and an iodine substituent at the 2-position of the imidazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The tert-butyl carbamate (Boc) group acts as a protective moiety for the imidazole nitrogen, enhancing stability during synthetic transformations . The iodine atom at position 2 provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings), enabling the introduction of diverse functional groups .

Properties

IUPAC Name

tert-butyl 2-iodoimidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAZEIJXEFSHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CN=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-iodo-1H-imidazole-1-carboxylate typically involves the iodination of tert-butyl imidazole-1-carboxylate. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced at the 2-position of the imidazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-iodo-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, although specific examples involving this compound are limited.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

Major Products Formed:

    Substitution Reactions: Products where the iodine atom is replaced by the nucleophile.

    Coupling Reactions: Products with new carbon-carbon bonds formed at the 2-position of the imidazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
One significant application of tert-butyl 2-iodo-1H-imidazole-1-carboxylate is in the development of anticancer agents. Research indicates that compounds with imidazole moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of imidazole can induce apoptosis in cancer cells, making them potential candidates for drug development .

Factor XIa Inhibition
The compound has been investigated as a selective inhibitor of Factor XIa, an enzyme involved in the coagulation cascade. Inhibitors of Factor XIa are being studied for their potential to treat thromboembolic diseases without the bleeding risks associated with traditional anticoagulants. In a study, this compound was used to synthesize various inhibitors that demonstrated efficacy in reducing thrombus formation in preclinical models .

Biochemical Research

Role in Immune Modulation
Research has identified structure-activity relationships for compounds similar to this compound that engage Toll-like receptors (TLRs), particularly TLR2. These interactions are crucial for modulating immune responses, suggesting that this compound could be utilized to enhance or inhibit immune activity in therapeutic settings .

Synthetic Chemistry

Reagent in Organic Synthesis
this compound serves as a valuable reagent in organic synthesis. It can be employed in the preparation of various complex molecules through nucleophilic substitution reactions. Its ability to introduce iodine into organic frameworks is particularly useful for synthesizing iodinated compounds that may have unique biological activities .

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agents targeting apoptosis
Biochemical ResearchImmune modulation via TLR engagement
Synthetic ChemistryReagent for nucleophilic substitution reactions

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives, including this compound, and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to further investigation into their mechanisms of action .

Case Study 2: Factor XIa Inhibition

A patent application described the synthesis and testing of Factor XIa inhibitors derived from this compound. The compounds were shown to effectively inhibit thrombus formation in animal models, highlighting their potential as therapeutic agents for thrombosis-related conditions .

Mechanism of Action

The mechanism of action of tert-butyl 2-iodo-1H-imidazole-1-carboxylate depends on its specific application. In general, the imidazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 2-iodo-1H-imidazole-1-carboxylate are best understood through comparison with related imidazole and benzoimidazole derivatives. Key differences in substituent type, position, and molecular geometry influence reactivity, stability, and applications.

Substituent Effects on Reactivity and Stability
Compound Name Substituent(s) Molecular Weight Key Reactivity/Stability Features Applications/References
This compound Iodo (C2), Boc (N1) 323.16 (est.) Iodo enables cross-coupling; Boc enhances stability Pharmaceutical intermediates
tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate Boc-protected amino (C2), Boc (N1) 283.33 Amino group facilitates nucleophilic substitution; dual Boc protection Peptide synthesis
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate Formyl (C4), Boc (N1) 212.22 Formyl group allows condensation reactions (e.g., with amines) Aldehyde-based derivatization
tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate Chloromethyl (C2), Boc (N1) 266.73 Chloromethyl group supports alkylation or nucleophilic displacement Antibiotic intermediates
tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate Iodo (C5), Boc (N1) 346.18 Iodo substitution on benzoimidazole enhances aromatic cross-coupling Antiviral agents

Key Observations :

  • Halogen vs. Amino Groups: The iodo substituent in the target compound offers superior leaving-group ability compared to amino groups, making it more reactive in metal-catalyzed cross-couplings .
  • Positional Isomerism : Iodo at C2 (imidazole) vs. C5 (benzoimidazole) alters electronic effects. The imidazole core is more electron-deficient, accelerating oxidative addition in cross-coupling reactions .
  • Steric Effects: Bulky substituents (e.g., Boc) reduce ring basicity but improve solubility in non-polar solvents, critical for purification .
Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies of related compounds reveal distinct hydrogen-bonding networks. For example, tert-butyl 2-(1H-imidazol-1-yl)acetate forms centrosymmetric dimers via C–H⋯O interactions, stabilizing its crystal lattice . In contrast, tert-butyl 4-formyl-1H-imidazole-1-carboxylate exhibits planar imidazole rings with dihedral angles influenced by the formyl group, affecting packing efficiency .

Biological Activity

Tert-butyl 2-iodo-1H-imidazole-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. With the molecular formula C8_8H11_{11}IN2_2O2_2 and a molecular weight of 294.09 g/mol, this compound is characterized by the presence of an iodinated imidazole ring, which is significant in various pharmacological contexts.

  • Molecular Formula : C8_8H11_{11}IN2_2O2_2
  • CAS Number : 181220-75-7
  • Molecular Weight : 294.09 g/mol
  • Structure : The compound features a tert-butyl group attached to an imidazole ring that is substituted with an iodine atom and a carboxylate group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of enzyme inhibition and receptor modulation. The iodinated imidazole moiety is known to enhance binding affinity to biological targets, which may include enzymes involved in critical pathways such as inflammation and coagulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticoagulant Properties : It has been studied as a selective inhibitor of Factor XIa, which plays a pivotal role in the coagulation cascade. This property suggests potential therapeutic applications in managing thrombotic conditions .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through its interaction with specific receptors or enzymes involved in the inflammatory pathway .

Study on Antithrombotic Activity

A study investigated the efficacy of this compound as an inhibitor of Factor XIa. The compound was tested in vitro and demonstrated significant inhibition of Factor XIa activity, suggesting its potential use in preventing thromboembolic disorders.

Compound Inhibition (%) Concentration (µM)
This compound85%10
Control (No treatment)0%-

Cytotoxicity Studies

In another study, the cytotoxic effects of the compound were evaluated against various cancer cell lines. The results indicated that it exhibited moderate cytotoxicity, particularly against leukemia and breast cancer cell lines.

Cell Line IC50_{50} (µM) Mechanism
CEM (leukemia)15.4Apoptosis induction
MCF-7 (breast cancer)20.6Cell cycle arrest

Q & A

Q. What are the critical parameters for optimizing the synthesis of tert-butyl 2-iodo-1H-imidazole-1-carboxylate?

The synthesis of tert-butyl-substituted imidazole derivatives typically involves multi-step reactions where temperature, solvent polarity, and catalyst selection significantly impact yield and purity. For example, in analogous compounds like tert-butyl 4-formyl-1H-benzimidazole-1-carboxylate, optimal yields are achieved using polar aprotic solvents (e.g., DMF) at 60–80°C with Pd-catalyzed coupling reactions . The iodine substituent’s introduction may require controlled electrophilic iodination conditions to avoid over-halogenation. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended to isolate the product from byproducts .

Q. Which purification techniques are most effective for isolating this compound?

Recrystallization and chromatography are standard methods. For imidazole carboxylates, recrystallization from ethanol/water mixtures (7:3 v/v) often enhances purity by removing unreacted starting materials. If the compound is heat-sensitive, flash chromatography with gradients of hexane and ethyl acetate (e.g., 10–30% EtOAc) is preferred . Monitoring via TLC (Rf ~0.4 in 20% EtOAc/hexane) ensures proper separation.

Q. What safety protocols should be followed when handling this compound?

While specific safety data for this compound are limited, analogous iodinated imidazoles may pose risks of skin/eye irritation and environmental toxicity. Use PPE (gloves, goggles) and work in a fume hood. Storage should adhere to GHS guidelines: sealed containers under refrigeration (2–8°C) to prevent decomposition. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as halogenated waste .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and ORTEP-III aid in structural analysis of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and ORTEP-III (for visualization) enables precise determination of bond lengths, angles, and intermolecular interactions. For example, tert-butyl 4-formyl-1H-imidazole-1-carboxylate’s structure (space group P2₁/c) revealed a planar imidazole ring with a dihedral angle of 85.2° between the tert-butyl and formyl groups . Hydrogen-bonding patterns (e.g., C–H⋯O interactions) can be mapped using graph-set analysis to predict packing behavior .

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The C–I bond’s polarizability facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Compared to bromo/chloro analogs, iodine’s larger atomic radius enhances leaving-group ability but may require milder conditions (e.g., 50°C, Pd(PPh₃)₄) to prevent side reactions. For instance, iodinated benzimidazoles exhibit higher reactivity in aryl-aryl bond formation than brominated derivatives . Kinetic studies using NMR can track reaction progress and optimize catalyst loading.

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from stereochemical variations or assay conditions. Use orthogonal analytical methods:

  • HPLC-MS to verify compound integrity (>95% purity).
  • Docking simulations (AutoDock Vina) to assess binding affinity to target proteins (e.g., bacterial topoisomerase IV).
  • Cytotoxicity assays (MTT protocol) to differentiate specific activity from general toxicity .

Q. How can computational modeling predict the hydrogen-bonding network in this compound crystals?

Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize molecular geometry, while Hirshfeld surface analysis quantifies intermolecular contacts. For tert-butyl 2-sulfanylidene analogs, S⋯H interactions dominate (40% contribution to crystal packing), with weaker C–I⋯O contacts (~5%) . Graph-set notation (e.g., R₂²(8) motifs) classifies H-bond patterns, aiding in polymorph prediction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.